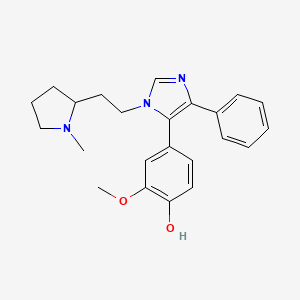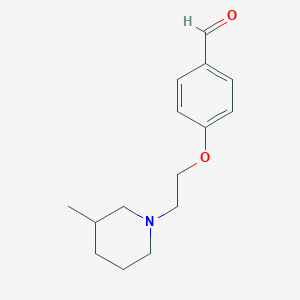
(3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol Hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol Hydrate is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of atoms in the molecule. This compound is a derivative of oxane, a six-membered ring containing one oxygen atom, and features multiple hydroxyl groups, making it a polyol. The hydrate form indicates the presence of water molecules associated with the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol Hydrate typically involves the selective hydroxylation of a precursor molecule. One common method is the catalytic hydrogenation of a suitable oxane derivative under controlled conditions. The reaction conditions often include the use of a palladium catalyst and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing continuous flow reactors to maintain optimal reaction conditions. The use of high-purity starting materials and stringent control of reaction parameters ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol Hydrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces simpler alcohols.
Aplicaciones Científicas De Investigación
(3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol Hydrate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying stereochemistry.
Biology: The compound is used in biochemical assays to investigate enzyme activity and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol Hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions with these targets, influencing the compound’s biological activity. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol: The anhydrous form of the compound.
(3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol derivatives: Compounds with similar structures but different functional groups.
Uniqueness
(3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol Hydrate is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties. Its hydrate form also influences its solubility and reactivity compared to its anhydrous counterpart.
Propiedades
IUPAC Name |
(3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5.H2O/c1-2-3(7)4(8)5(9)6(10)11-2;/h2-10H,1H3;1H2/t2-,3-,4+,5+,6?;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRKZHXOBMEUGK-GZIFQTRRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H](C(O1)O)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6155-35-7 |
Source


|
| Record name | L-Rhamnose monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S)-2-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B7881972.png)
![sodium;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate](/img/structure/B7881980.png)

![tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B7881988.png)



![15,15-Dibromo-18-thia-2-azatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),3(9),12(17)-triene-10,16-dione](/img/structure/B7882017.png)

![N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-Butenamide](/img/structure/B7882037.png)
![(1S,4S,5R,8S,9R,10S,12R,13R)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0^{4,13}.0^{8,13}]hexadecane](/img/structure/B7882041.png)



